molecular formula C10H16Cl2N4 B2570323 (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride CAS No. 1261230-55-0

(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No. B2570323
CAS RN: 1261230-55-0
M. Wt: 263.17
InChI Key: IMXMPXHQVKPTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride, also known as CMP-PIP-HCl, is an organic compound that is widely used in scientific research. It is a derivative of the piperidine class of compounds and has a variety of applications in laboratory experiments. CMP-PIP-HCl has a wide range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.

Scientific Research Applications

Dopamine Receptor Interactions

One study discusses the participation of D1-D4 dopamine receptors in the pro-cognitive effects of specific peptides, suggesting that compounds targeting these receptors can modulate memory processes in a brain region-specific manner. Such interactions indicate potential applications in treating cognitive disorders or enhancing memory functions (J. Braszko, 2010).

Carcinogenic Potential of Aromatic Amines

Research on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a structurally related compound, highlights the carcinogenic potential of certain aromatic amines formed during food processing. This underscores the importance of studying similar compounds for their mutagenic and carcinogenic risks, especially in dietary contexts (S. F. Teunissen et al., 2010).

Synthesis of N-Heterocycles

A review on the applications of tert-butanesulfinamide in synthesizing N-heterocycles through sulfinimines showcases methodologies for creating structurally diverse piperidines and pyrrolidines, among others. This suggests that compounds like "(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride" could play a role in synthesizing new pharmacologically active N-heterocycles (R. Philip et al., 2020).

Hepatoprotective and Nephroprotective Activities

Chrysin and related compounds have been studied for their hepatoprotective and nephroprotective activities against various drugs and toxic agents. By extension, studying similar compounds for their protective effects on liver and kidney tissues could be a valuable avenue of research (Ravindrababu Pingili et al., 2019).

Central Nervous System (CNS) Acting Drugs

The identification of functional chemical groups that serve as lead molecules for synthesizing compounds with CNS activity points to the potential of compounds with complex heterocyclic structures, like the one , to act on the CNS. This opens up research avenues in developing new treatments for CNS disorders (S. Saganuwan, 2017).

properties

IUPAC Name

6-chloro-N-methyl-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-15(8-3-2-4-12-6-8)10-5-9(11)13-7-14-10;/h5,7-8,12H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXMPXHQVKPTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)C2=CC(=NC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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